molecular formula C17H17BrO3 B8320487 Ethyl 2-(4-(benzyloxy)-3-bromophenyl)acetate

Ethyl 2-(4-(benzyloxy)-3-bromophenyl)acetate

Cat. No. B8320487
M. Wt: 349.2 g/mol
InChI Key: LWZWLKPUOATYRD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(benzyloxy)-3-bromophenyl)acetate is a useful research compound. Its molecular formula is C17H17BrO3 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C17H17BrO3/c1-2-20-17(19)11-14-8-9-16(15(18)10-14)21-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3

InChI Key

LWZWLKPUOATYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of (3-bromo-4-hydroxy-phenyl)-acetic acid ethyl ester (0.100 g, 0.39 mmol) and cesium carbonate (0.376 g, 1.16 mmol) in MeCN was added benzyl bromide (0.06 mL, 0.46 mmol), and the reaction was stirred at room temperature until no starting material was seen by analytical tlc. The mixture was partitioned between EtOAc and H2O, and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
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0.376 g
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Synthesis routes and methods II

Procedure details

A solution of Example 35a (2.011 mL, 16.90 mmol), and potassium carbonate (5.84 g, 42.3 mmol) in ethanol (100 mL) was refluxed for 2 hours, cooled, concentrated and the residue was partitioned with ethyl acetate and water. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by chromatography (silica gel, 0-20% ethyl acetate in hexane) afforded the title compound (4.84 g, 98%).
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2.011 mL
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5.84 g
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100 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

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